molecular formula C4H3NS B7769506 (prop-2-yn-1-ylsulfanyl)carbonitrile

(prop-2-yn-1-ylsulfanyl)carbonitrile

Cat. No.: B7769506
M. Wt: 97.14 g/mol
InChI Key: XKFMIGCQSCAJAF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

prop-2-ynyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NS/c1-2-3-6-4-5/h1H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFMIGCQSCAJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (prop-2-yn-1-ylsulfanyl)carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media. For instance, the reaction of propargyl bromide with sodium thiocyanate in an aqueous solution can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available alcohols and ammonium thiocyanate as the thiocyanating agent. The reaction is often carried out in ethyl acetate under mild conditions to afford the corresponding thiocyanates in high yields .

Chemical Reactions Analysis

Types of Reactions: (prop-2-yn-1-ylsulfanyl)carbonitrile undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and free radical reactions. These reactions can introduce the thiocyanate group into parent molecules, forming SCN-containing small organic molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can exhibit significant biological activities such as antibacterial, antiparasitic, and anticancer properties .

Mechanism of Action

These reactions can modify the chemical and biological properties of the target molecules, leading to the formation of new compounds with enhanced activities . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecules.

Biological Activity

(prop-2-yn-1-ylsulfanyl)carbonitrile is a compound that has garnered attention for its diverse biological activities, including antibacterial, antiparasitic, and anticancer properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a prop-2-ynyl group attached to a sulfanyl moiety and a carbonitrile group. This configuration allows for various chemical interactions that can influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. This interaction can disrupt various molecular pathways, making it useful in biochemical studies.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antiparasitic effects. These properties are essential in the development of new therapeutic agents against resistant strains of pathogens.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntibacterialEffective against various bacteria
AntiparasiticActive against certain parasites
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzymes

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro studies on melanoma cells showed that treatment with this compound resulted in a marked decrease in cell viability over 48 hours. This finding supports its further investigation as an anticancer agent .
  • Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with COX enzymes led to significant changes in inflammatory pathways, indicating its role as an anti-inflammatory agent as well .

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